molecular formula C18H22N4 B14055688 2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile CAS No. 894370-50-4

2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile

Cat. No.: B14055688
CAS No.: 894370-50-4
M. Wt: 294.4 g/mol
InChI Key: HXDNHIZYZXDKFZ-UHFFFAOYSA-N
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Description

2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylpiperazine to form the intermediate 2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzyl chloride. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenyl group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

894370-50-4

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-[[2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H22N4/c1-14-8-17(10-16(11-19)12-20)15(2)18(9-14)13-22-6-4-21(3)5-7-22/h8-10H,4-7,13H2,1-3H3

InChI Key

HXDNHIZYZXDKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=C(C#N)C#N)C)CN2CCN(CC2)C

Origin of Product

United States

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